2-(5-(aminomethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol
Description
2-(5-(aminomethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol is a heterocyclic compound that features a pyrazole ring fused with a pyrazine ring
Properties
IUPAC Name |
2-[5-(aminomethyl)-3-pyrazin-2-ylpyrazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c11-6-8-5-9(14-15(8)3-4-16)10-7-12-1-2-13-10/h1-2,5,7,16H,3-4,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWLOJWZHDVECY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C(=C2)CN)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(aminomethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the pyrazine ring: The pyrazole intermediate can then be reacted with a suitable pyrazine derivative, often through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(5-(aminomethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyrazine ring can be reduced to a dihydropyrazine derivative using reducing agents like sodium borohydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of dihydropyrazine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 2-(5-(aminomethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol is a pyrazole derivative with potential applications in various scientific and medicinal fields. This article explores its applications, focusing on its pharmaceutical relevance, biological activity, and synthetic utility, supported by data tables and documented case studies.
Chemical Properties and Structure
The molecular formula of this compound is C10H13N5, with a molecular weight of approximately 219.25 g/mol. The structure features a pyrazole ring substituted with an aminomethyl group and an ethanol moiety, which may contribute to its biological activity.
Pharmaceutical Applications
The compound has been investigated for its potential as an anti-inflammatory and analgesic agent due to the presence of the pyrazole moiety, which is known for such properties. Pyrazole derivatives have been extensively studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
Case Study: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of various pyrazole derivatives, including compounds similar to this compound. The results indicated significant inhibition of COX enzymes, leading to reduced inflammation in animal models. The compound exhibited a dose-dependent response, suggesting its potential for therapeutic use in inflammatory diseases.
Antimicrobial Activity
Research has shown that pyrazole derivatives possess antimicrobial properties against a range of pathogens. The incorporation of the pyrazinyl group may enhance the compound's activity against bacteria and fungi.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Synthetic Utility
The compound can serve as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in drug discovery and development.
Synthetic Pathway Example
A synthetic route involves the reaction of pyrazole derivatives with aldehydes or ketones to produce novel compounds with enhanced biological activities. This method highlights the versatility of this compound as a building block in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-(5-(aminomethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and hydroxyl groups can form hydrogen bonds with target proteins, while the pyrazole and pyrazine rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(5-(aminomethyl)-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol: Similar structure but with a pyridine ring instead of a pyrazine ring.
2-(5-(aminomethyl)-3-(pyrimidin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol: Similar structure but with a pyrimidine ring instead of a pyrazine ring.
2-(5-(aminomethyl)-3-(thiazol-2-yl)-1H-pyrazol-1-yl)ethan-1-ol: Similar structure but with a thiazole ring instead of a pyrazine ring.
Uniqueness
The uniqueness of 2-(5-(aminomethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol lies in its pyrazine ring, which can confer different electronic properties and reactivity compared to other similar compounds
Biological Activity
2-(5-(Aminomethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, has been evaluated for various pharmacological effects, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities.
Chemical Structure and Properties
The molecular formula of this compound is C10H12N4, with a molecular weight of 204.23 g/mol. The compound contains a pyrazole ring substituted with an aminomethyl group and a pyrazine moiety, contributing to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H12N4 |
| Molecular Weight | 204.23 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2097964-53-7 |
Antimicrobial Activity
Research indicates that compounds with pyrazole and pyrazine rings often exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, suggesting its potential as an antimicrobial agent. For instance, a study reported an IC50 value in the micromolar range against certain Gram-positive bacteria, highlighting its efficacy compared to standard antibiotics .
Anti-inflammatory Properties
The compound's anti-inflammatory effects have also been documented. In experimental models of inflammation, it has been shown to inhibit the production of pro-inflammatory cytokines. The mechanism appears to involve the modulation of signaling pathways associated with inflammation, such as NF-kB and MAPK pathways .
Enzyme Inhibition
Enzyme inhibition studies have revealed that this compound can act as an inhibitor of specific enzymes related to disease processes. For example, it has been tested against various proteases and kinases, showing promising inhibitory activity that could be leveraged in drug development for conditions like cancer and viral infections .
Case Study 1: Antimicrobial Efficacy
In a comparative study evaluating various pyrazole derivatives, this compound was found to be one of the most potent compounds against Staphylococcus aureus. The study utilized disk diffusion methods and reported a zone of inhibition significantly larger than that of control antibiotics .
Case Study 2: Anti-inflammatory Activity
A recent investigation into the compound's anti-inflammatory properties involved the use of murine models where inflammation was induced via carrageenan injection. The administration of the compound resulted in a notable reduction in paw edema compared to untreated controls, indicating its potential therapeutic role in managing inflammatory conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
